molecular formula C5H3BF3KOS B12053563 Potassium 5-formylthiophen-3-yltrifluoroborate CAS No. 907604-61-9

Potassium 5-formylthiophen-3-yltrifluoroborate

Cat. No.: B12053563
CAS No.: 907604-61-9
M. Wt: 218.05 g/mol
InChI Key: COQNXWNZUJWEAO-UHFFFAOYSA-N
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Description

Potassium 5-formylthiophen-3-yltrifluoroborate is a chemical compound with the empirical formula C5H3BF3KOS and a molecular weight of 218.05 g/mol . It is a boronic acid derivative that contains a thiophene ring substituted with a formyl group and a trifluoroborate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Potassium 5-formylthiophen-3-yltrifluoroborate can be synthesized through several synthetic routes. One common method involves the reaction of 5-formylthiophene with a boron trifluoride etherate complex in the presence of potassium carbonate . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Potassium 5-formylthiophen-3-yltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, dichloromethane), catalysts (e.g., palladium acetate, triphenylphosphine), and bases (e.g., potassium carbonate, sodium hydroxide). Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes.

Scientific Research Applications

Potassium 5-formylthiophen-3-yltrifluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which potassium 5-formylthiophen-3-yltrifluoroborate exerts its effects depends on the specific chemical reaction or application. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group acts as a nucleophile, forming a bond with the palladium catalyst and facilitating the transfer of the aryl or vinyl group to the thiophene ring . The formyl group can also participate in various chemical transformations, such as oxidation and reduction, to form different functional groups.

Comparison with Similar Compounds

Potassium 5-formylthiophen-3-yltrifluoroborate can be compared with other similar compounds, such as:

    Potassium 5-bromothiophen-3-yltrifluoroborate: This compound contains a bromine atom instead of a formyl group and is used in similar cross-coupling reactions.

    Potassium 5-methylthiophen-3-yltrifluoroborate: This compound contains a methyl group instead of a formyl group and has different reactivity and applications.

    Potassium 5-carboxythiophen-3-yltrifluoroborate: This compound contains a carboxyl group instead of a formyl group and is used in different chemical reactions and applications.

The uniqueness of this compound lies in its combination of a formyl group and a trifluoroborate group, which provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

907604-61-9

Molecular Formula

C5H3BF3KOS

Molecular Weight

218.05 g/mol

IUPAC Name

potassium;trifluoro-(5-formylthiophen-3-yl)boranuide

InChI

InChI=1S/C5H3BF3OS.K/c7-6(8,9)4-1-5(2-10)11-3-4;/h1-3H;/q-1;+1

InChI Key

COQNXWNZUJWEAO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CSC(=C1)C=O)(F)(F)F.[K+]

Origin of Product

United States

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